

An In-depth Technical Guide to Acetyl Iodide: CAS Number and Identification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetyl iodide*

Cat. No.: *B1581244*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **acetyl iodide**, a key reagent in organic synthesis. It covers its identification, physicochemical properties, spectroscopic data, and relevant experimental protocols, with a focus on its role in industrial chemistry.

Core Identification

Acetyl iodide, systematically named ethanoyl iodide, is an organoiodine compound. It is a colorless, fuming liquid with a pungent odor that is highly reactive, particularly with water.^{[1][2]}

Table 1: Chemical Identifiers for **Acetyl iodide**

Identifier	Value
CAS Number	507-02-8[3][4][5][6]
Molecular Formula	C ₂ H ₃ IO[3][4][7]
Molecular Weight	169.95 g/mol [3][4][7]
IUPAC Name	Acetyl iodide[7]
Systematic IUPAC Name	Ethanoyl iodide[7]
InChI	InChI=1S/C2H3IO/c1-2(3)4/h1H3[6][8]
InChIKey	LEKJTGQWLAUGQA-UHFFFAOYSA-N[6][8]
Canonical SMILES	CC(=O)I[7]
UN Number	1898[9]

Physicochemical Properties

Acetyl iodide is a volatile and corrosive liquid. Its reactivity makes it a potent acetylating agent, but also necessitates careful handling and storage.

Table 2: Physicochemical Data of **Acetyl Iodide**

Property	Value
Appearance	Colorless to brown, fuming liquid with a pungent odor[1][2][3]
Boiling Point	108 °C[7]
Solubility	Decomposes in water; Soluble in benzene and ether[1][7]
Hazards	Corrosive, Water-reactive, Lachrymatory[1][2]

Spectroscopic Identification

Spectroscopic methods are essential for the unambiguous identification of **acetyl iodide**. The following tables summarize the key spectral data.

Table 3: ^1H NMR Spectral Data of **Acetyl iodide**

Chemical Shift (ppm)	Multiplicity	Assignment
~2.8 - 3.0	Singlet	CH_3
Note: The exact chemical shift can vary depending on the solvent used.		

Table 4: ^{13}C NMR Spectral Data of **Acetyl iodide**

Chemical Shift (ppm)	Assignment
~30-35	CH_3
~200-210	$\text{C}=\text{O}$
Note: Acyl halides typically have a carbonyl carbon chemical shift in this range. [10] [11]	

Table 5: Infrared (IR) Spectroscopy Data of **Acetyl iodide**

Wavenumber (cm^{-1})	Vibration
~1770 - 1815	$\text{C}=\text{O}$ stretch (strong, sharp) [12]
~500 - 600	C-I stretch [12] [13]

Table 6: Mass Spectrometry (MS) Data of **Acetyl iodide**

m/z	Fragment
170	$[\text{CH}_3\text{COI}]^+$ (Molecular ion)
127	$[\text{I}]^+$
43	$[\text{CH}_3\text{CO}]^+$ (Base peak)

Note: The fragmentation pattern is characterized by the loss of the iodine radical or the acetyl radical.[\[14\]](#)

Experimental Protocols

4.1. Synthesis of **Acetyl iodide** (Illustrative)

Acetyl iodide can be synthesized through the reaction of acetyl chloride with an iodide salt. The following is a generalized laboratory-scale procedure.

Materials:

- Acetyl chloride
- Anhydrous sodium iodide or potassium iodide[\[15\]](#)
- Anhydrous solvent (e.g., acetonitrile or acetone)
- Round-bottom flask with a reflux condenser and drying tube
- Magnetic stirrer
- Distillation apparatus

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous sodium iodide.
- Add anhydrous solvent to the flask and begin stirring.

- Slowly add acetyl chloride to the stirred suspension at room temperature. The reaction is often exothermic.
- After the addition is complete, the reaction mixture may be gently heated to reflux to ensure the reaction goes to completion.
- The reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of the acetyl chloride C=O stretch and appearance of the **acetyl iodide** C=O stretch).
- Upon completion, the resulting **acetyl iodide** can be isolated by fractional distillation. Due to its instability and reactivity, it is often used in situ.[\[15\]](#)

4.2. Quantitative Analysis by Titration

The concentration of **acetyl iodide** can be determined by iodometric titration. This method involves the hydrolysis of **acetyl iodide** to form hydroiodic acid (HI), which is then titrated.

Materials:

- **Acetyl iodide** sample
- Standardized sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Potassium iodide (KI) solution
- Starch indicator solution
- Deionized water
- Burette, flasks, and pipettes

Procedure:

- A known amount of the **acetyl iodide** sample is carefully hydrolyzed in a solution of potassium iodide. The **acetyl iodide** reacts with water to produce acetic acid and hydroiodic acid (HI).

- The hydroiodic acid is then oxidized by a known excess of a standard oxidizing agent (e.g., potassium iodate), liberating iodine (I_2).
- The liberated iodine is then titrated with a standardized solution of sodium thiosulfate until the solution turns a pale yellow color.
- Starch indicator is added, which forms a deep blue complex with the remaining iodine.
- The titration is continued until the blue color disappears, indicating the endpoint.
- The concentration of the original **acetyl iodide** can be calculated from the stoichiometry of the reactions and the volume of sodium thiosulfate used.[\[16\]](#)[\[17\]](#)

4.3. Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like **acetyl iodide**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Capillary column suitable for reactive analytes (e.g., a low-polarity phase).

Procedure:

- **Sample Preparation:** A dilute solution of the **acetyl iodide** sample is prepared in a dry, inert solvent. Derivatization may be employed to improve stability and chromatographic behavior. For instance, reaction with an alcohol can form a stable ester which can be more easily analyzed.
- **Injection:** A small volume of the prepared sample is injected into the GC.
- **Separation:** The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase.
- **Detection and Identification:** As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass

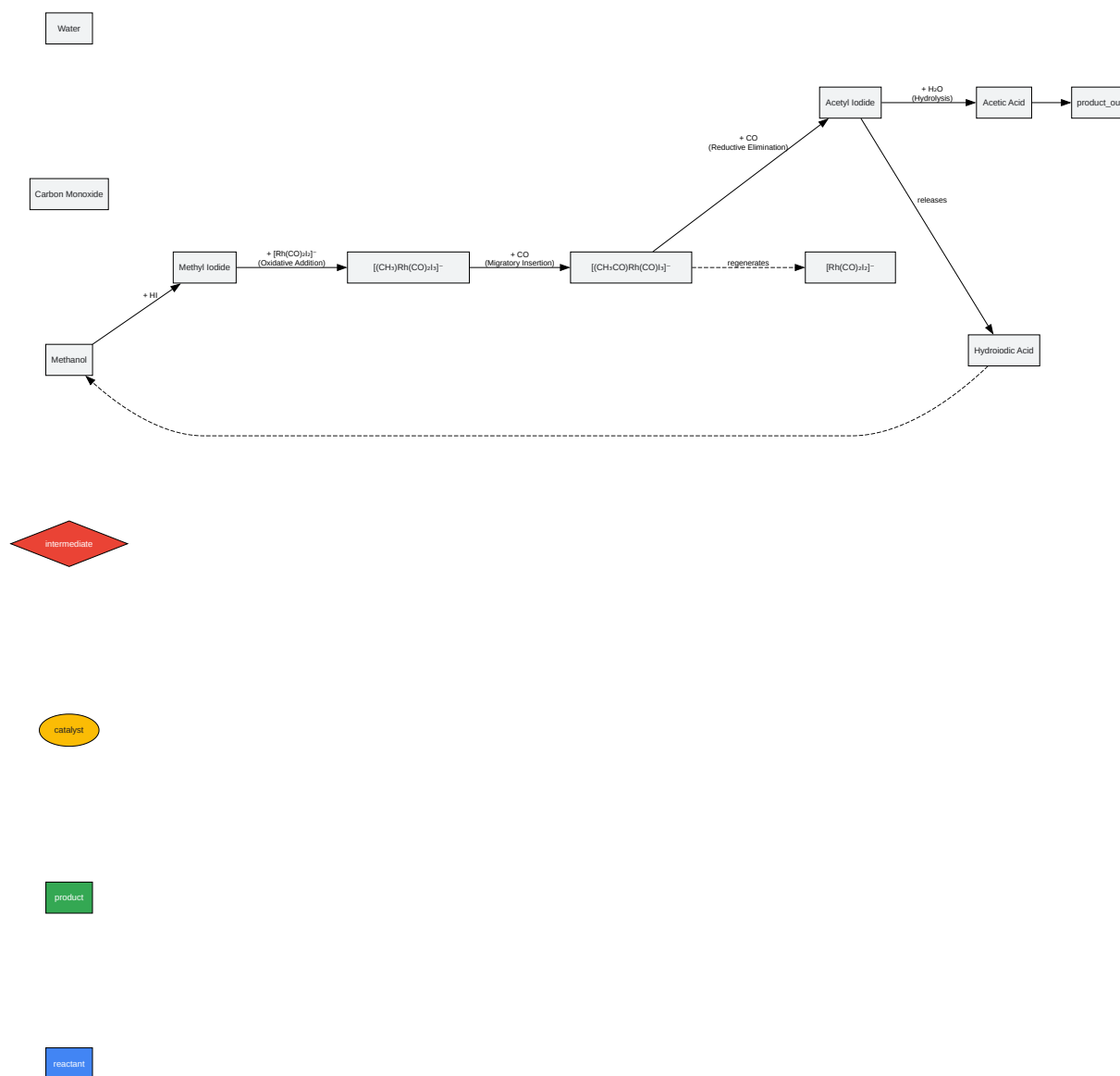
spectrum provides a unique fingerprint for identification. The retention time from the GC and the mass spectrum are used to confirm the presence of **acetyl iodide**.^[18]^[19]

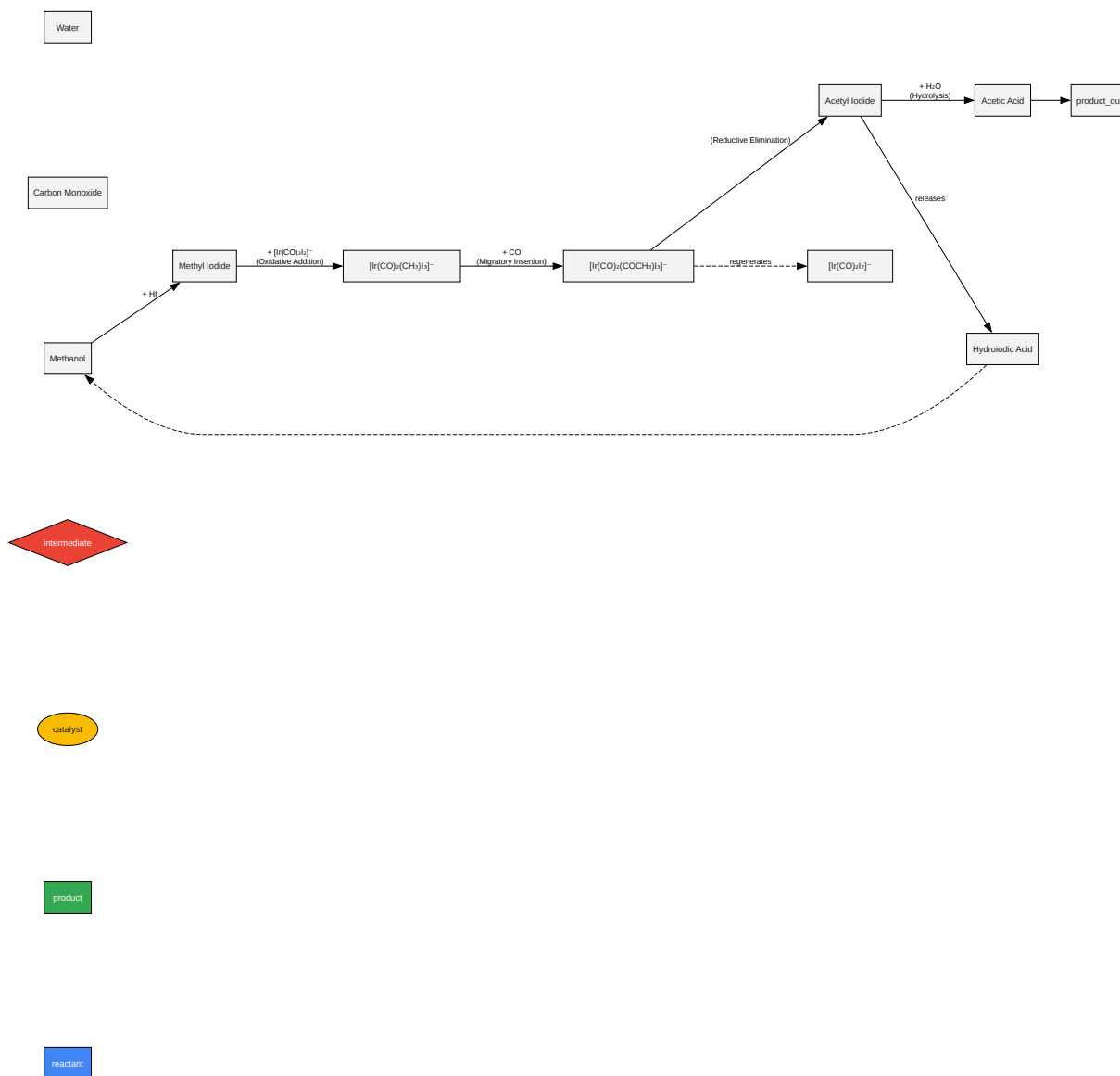
Role in Industrial Processes

Acetyl iodide is a crucial, albeit transient, intermediate in the production of acetic acid via the Monsanto and Cativa processes.^[7]^[13] These processes involve the carbonylation of methanol.

Monsanto Process Workflow

The Monsanto process utilizes a rhodium-based catalyst system.





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- To cite this document: BenchChem. [An In-depth Technical Guide to Acetyl Iodide: CAS Number and Identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581244#acetyl-iodide-cas-number-and-identification]

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